Enantiomer-Specific Circular Dichroism Signature: R vs. S Configuration at C-2
The R-enantiomer of methyl 2-isothiocyanatopropanoate exhibits a strong negative Cotton effect (CE) at 205 nm, whereas the S-enantiomer exhibits a strong positive CE at the same wavelength, as measured by electronic circular dichroism (ECD) in methanol at 0.41 mg/mL [1]. This sign inversion provides an unambiguous spectroscopic method for configurational assignment. The correlation between the sign of CE and absolute configuration at C-2 has been validated by TD DFT calculations, confirming that the n–π* transition in the NCS chromophore reports directly on the stereogenic center [2].
S: Positive CE at 205 nm
| Evidence Dimension | Cotton effect sign at 205 nm (n–π* transition of NCS group) |
|---|---|
| Target Compound Data | Negative CE at 205 nm (R-configuration, D-alanine-derived ITC 9b) |
| Comparator Or Baseline | Positive CE at 205 nm (S-configuration, L-alanine-derived ITC 9a) |
| Quantified Difference | Sign inversion (positive → negative); magnitude difference observable in raw CD spectra |
| Conditions | ECD measurement in methanol, sample concentration 0.41 mg/mL; TD DFT calculations at the B3LYP/6-311++G(d,p) level |
Why This Matters
For procurement of chiral building blocks, the ECD signature provides batch-to-batch configurational identity verification independent of chromatographic methods, reducing the risk of enantiomeric misassignment in downstream asymmetric synthesis.
- [1] Michalski, O. et al. (2013). Chiral isothiocyanates – An approach to determination of the absolute configuration using circular dichroism measurement. Journal of Molecular Structure, 1041, 39–45. Data: ITC 9a (S) positive CE at 205 nm; ITC 9b (R, D-alanine analog) negative CE at 205 nm. Sample concentration: 0.41 mg/mL in MeOH. View Source
- [2] Michalski, O. et al. (2013). Optically active esters of 2-isothiocyanatocarboxylic acids, prepared from α-amino acids, showed two absorption bands located over 195 nm. TD DFT calculations carried out for methyl esters of 2-isothiocyanatocarboxylic acids showed the correlation between signs of CE determined for both absorption bands, and the absolute configuration on C-2. Infona / ECD measurements. View Source
